5-bromo-2-(2-hydroxyethoxy)benzamide is a chemical compound classified as an aromatic amide. It features a bromine atom and a hydroxyethoxy group attached to a benzene ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's structure allows for significant reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The compound can be synthesized through various chemical methods, with its synthesis often involving the bromination of 2-(2-hydroxyethoxy)benzamide followed by methylation. It is available from several chemical suppliers, including BenchChem and Sigma-Aldrich, which provide detailed information on its properties and applications.
5-bromo-2-(2-hydroxyethoxy)benzamide falls under the category of aromatic compounds due to the presence of the benzene ring. It is also classified as an amide because of the carbonyl group (C=O) bonded to a nitrogen atom (N). The presence of halogen (bromine) and ether (hydroxyethoxy) functional groups further categorizes it within halogenated organic compounds and ether derivatives.
The synthesis of 5-bromo-2-(2-hydroxyethoxy)benzamide typically involves several key steps:
The molecular formula for 5-bromo-2-(2-hydroxyethoxy)benzamide is , with a molecular weight of 274.11 g/mol.
The structure features:
5-bromo-2-(2-hydroxyethoxy)benzamide can participate in several types of chemical reactions:
These reactions highlight the compound's versatility as a precursor for further chemical transformations.
The mechanism of action for 5-bromo-2-(2-hydroxyethoxy)benzamide is largely dependent on its application context:
Property | Value |
---|---|
CAS Number | 63887-02-5 |
Molecular Formula | C10H12BrNO3 |
Molecular Weight | 274.11 g/mol |
IUPAC Name | 5-bromo-2-(2-hydroxyethoxy)-N-methylbenzamide |
InChI | InChI=1S/C10H12BrNO3/c1-12-10(14)8-6-7(11)2-3-9(8)15-5-4-13/h2-3,6,13H |
5-bromo-2-(2-hydroxyethoxy)benzamide has diverse applications across several scientific fields:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0